1,4-Bis(bromoacetoxy)-2-butene

Description

Historical Context and Early Investigations of Brominated Esters

The study of brominated organic compounds has been a cornerstone of synthetic chemistry for over a century. Early investigations into the bromination of esters were crucial for understanding reaction mechanisms and for creating new molecular structures. While specific early work on 1,4-Bis(bromoacetoxy)-2-butene is not extensively documented in seminal literature, the foundational chemistry that underpins its synthesis and reactivity was established through research on related molecules.

A significant development in the field was the allylic bromination of esters from ethylenically unsaturated carboxylic acids. In the 1940s, K. Ziegler and his colleagues discovered that compounds like crotonic acid methyl ester could be brominated at the alpha-position relative to the double bond (the allylic position) using N-bromo compounds such as N-bromosuccinimide. google.com Later research refined this process, exploring the direct use of bromine under specific conditions. For instance, a 1957 patent detailed a process for the allylic bromination of unsaturated aliphatic carboxylic acid esters by reacting them with a dilute solution of bromine while irradiating the mixture with light. google.com This method highlighted the importance of reaction conditions, such as high dilution in non-polar solvents like carbon tetrachloride, to achieve high yields of the desired bromo-substituted esters. google.com These early investigations into selectively introducing bromine into ester molecules were fundamental for the eventual synthesis and application of more complex brominated diesters like this compound.

Structural Characteristics and Chemical Significance within Unsaturated Diesters

The chemical identity and reactivity of this compound are dictated by its distinct molecular architecture. As an unsaturated diester, its properties are a composite of the characteristics of its ester functional groups and its central carbon-carbon double bond. wikipedia.org

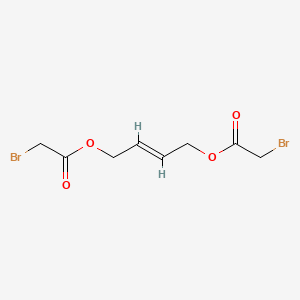

Structural Features The molecule consists of a four-carbon butene chain with a double bond at the C2 position. Ester functionalities are attached at the C1 and C4 positions, each containing a bromine atom on the acetyl group's alpha-carbon. nih.gov This compound can exist as two geometric isomers, (Z) and (E), based on the orientation of the substituents around the central double bond. ontosight.aincats.ioncats.io The IUPAC name for the compound is 4-(2-bromoacetyl)oxybut-2-enyl 2-bromoacetate. nih.gov

The presence of the double bond makes it an unsaturated compound, distinguishing it from saturated analogues that contain only single carbon-carbon bonds. wikipedia.org In unsaturated fatty acids, for example, a cis (Z) double bond introduces a "kink" or bend in the molecular chain, which prevents tight packing and often results in a liquid state at room temperature. libretexts.orgyoutube.com This geometric constraint is an important structural feature of the (Z)-isomer of this compound. ncats.io

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 20679-58-7 |

| Molecular Formula | C₈H₁₀Br₂O₄ |

| Molecular Weight | 329.97 g/mol |

| Isomers | (E) and (Z) configurations |

| Appearance | Dark brown or yellow oily liquid |

| Melting Point | < -20°C |

| Boiling Point | 372.9 °C at 760 mmHg |

| Density | 1.759 g/cm³ |

Data sourced from PubChem and LookChem. nih.govlookchem.com

Chemical Significance The significance of this compound in organic chemistry stems from its nature as a bifunctional electrophile. The bromine atom located at the alpha position to the ester's carbonyl group significantly increases the carbon's electrophilicity. fiveable.me This activation makes the compound highly susceptible to nucleophilic substitution reactions. fiveable.me

Because the bromine atom is a good leaving group, the bromoacetyl moieties can readily react with a wide variety of nucleophiles. researchgate.netnih.gov The presence of two such reactive sites on the same molecule allows it to act as a cross-linking agent or as a precursor for the synthesis of symmetrical bis-heterocyclic compounds. cphi-online.combas.bg The unsaturated C=C bond adds another layer of reactivity, potentially participating in addition reactions, although the high reactivity of the bromoacetyl groups often dominates its chemical behavior. libretexts.org

Research Trajectories and Broader Implications in Organic Synthesis and Applied Chemistry

The unique structural and electronic properties of this compound make it a valuable tool in both academic and industrial chemical applications. Research trajectories have focused on leveraging its high reactivity for the synthesis of complex molecules and for its use in material and applied sciences.

Organic Synthesis In organic synthesis, this compound serves as a versatile building block. ontosight.ai Its ability to react with two equivalents of a nucleophile, or with a single bis-nucleophile, provides a direct route to symmetrical molecules and macrocycles. researchgate.net This reactivity is particularly useful in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. fiveable.mebas.bgchemmethod.com For example, reactions with nucleophiles containing nitrogen, sulfur, or oxygen can lead to the formation of rings of various sizes. The synthesis of the (Z)-isomer typically involves the reaction of cis-1,4-butenediol with bromoacetic acid. ontosight.ai

Applied Chemistry Beyond the synthetic laboratory, this compound has found a niche in applied chemistry, primarily as a biocide. cphi-online.com Organobromine compounds are known for their antimicrobial properties, and this molecule is used to control the growth of slime-forming bacteria, fungi, and yeasts in industrial water systems, particularly in paper mills. cphi-online.comresearchgate.net Its efficacy in this role is attributed to its ability to react with and deactivate critical biological nucleophiles within the microorganisms.

Structure

2D Structure

Properties

IUPAC Name |

4-(2-bromoacetyl)oxybut-2-enyl 2-bromoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Br2O4/c9-5-7(11)13-3-1-2-4-14-8(12)6-10/h1-2H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHKVAXULDBIIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCOC(=O)CBr)OC(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034308 | |

| Record name | 1,4-Bis(bromoacetoxy)-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20679-58-7 | |

| Record name | 1,4-Bis(bromoacetoxy)-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20679-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(bromoacetoxy)-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis Pathways

Established Synthetic Routes to 1,4-Bis(bromoacetoxy)-2-butene

The most common methods for preparing this compound involve the direct reaction of a diol with a bromoacetic acid derivative.

A primary and well-documented method for synthesizing this compound is the direct esterification of 2-butene-1,4-diol (B106632). In this reaction, the two hydroxyl groups of the diol react with bromoacetic acid to form the corresponding diester.

A patented process describes the preparation of 1,4-bis-(bromoacetoxy)-2-butene using cis-2-butene-1,4-diol (B44940) as a starting material. google.com In this method, bromoacetic acid is generated in situ from the reaction of chloroacetic acid and potassium bromide. Sulfuric acid is employed as a catalyst to facilitate the esterification. google.com The reaction is carried out in a toluene (B28343) solvent, which allows for the removal of water as an azeotrope, driving the reaction towards completion. google.com This process yields the target compound at 83.4% of the theoretical yield. google.com Another patent also describes the esterification of 2-butene-1,4-diol with approximately twice the molecular equivalent of bromoacetic acid to produce the cis-isomer of 1,4-bis-bromacetoxy-2-butene. google.com The crude product can be purified by high vacuum distillation. google.com

Table 1: Research Findings on Esterification of 2-Butene-1,4-diol

| Starting Materials | Catalyst/Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| cis-2-Butene-1,4-diol, Chloroacetic acid, Potassium bromide | Sulfuric acid / Toluene | Stirred for 1 hour at 70°C, followed by azeotropic distillation. | 83.4% | google.com |

| 2-Butene-1,4-diol, Bromoacetic acid | Not specified | Esterification with ~2 molecular equivalents of bromoacetic acid. | ~90% (purified) | google.com |

Transesterification represents an alternative pathway for the synthesis of esters, involving the exchange of the alkoxy group of an ester with the alcohol group of another alcohol. masterorganicchemistry.com This reaction can be catalyzed by acids or bases. masterorganicchemistry.com In a hypothetical transesterification synthesis of this compound, a simple alkyl bromoacetate (B1195939), such as methyl bromoacetate, would be reacted with 2-butene-1,4-diol in the presence of a suitable catalyst.

While specific examples for the synthesis of this compound via transesterification are not prominently featured in available literature, the principles are well-established for other chemical transformations. Catalytic systems for transesterification are diverse and include:

Acid and Base Catalysts : Traditional catalysts include acids like sulfuric and sulfonic acids, and bases such as metal alkoxides and carbonates. beilstein-journals.org

Ionic Liquids (ILs) : ILs, such as those based on imidazolium (B1220033) or ammonium (B1175870) salts, have emerged as effective and often "green" catalysts for transesterification. beilstein-journals.org They can act through a dual activation mechanism, engaging both the electrophilic and nucleophilic reactants. beilstein-journals.org

Metal Complexes : Various metal complexes have been shown to catalyze transesterification reactions. For instance, new Ni(II) complexes have been synthesized and used as homogeneous catalysts for the transesterification of corn oil with methanol, demonstrating their potential applicability in ester synthesis. ijcce.ac.ir

This approach would require the removal of the displaced alcohol (methanol, in the hypothetical case above) to shift the equilibrium towards the formation of the desired this compound product.

Advanced Synthetic Strategies and Optimization Studies

Advanced strategies in the synthesis of this compound focus on achieving high stereochemical purity, specifically controlling the geometry around the carbon-carbon double bond.

The central double bond in this compound gives rise to two geometric isomers: (Z)-1,4-Bis(bromoacetoxy)-2-butene (cis) and (E)-1,4-Bis(bromoacetoxy)-2-butene (trans). libretexts.orgncats.io The control of this isomerism is a key aspect of its synthesis. The E-Z notation is used to describe the absolute stereochemistry of the double bond based on the priority of the substituents on each carbon of the double bond. libretexts.org

The stereochemistry of the final product is directly determined by the isomer of the starting material, 2-butene-1,4-diol. The esterification reaction typically proceeds with retention of the double bond's configuration.

Synthesis of the (Z)-isomer : To synthesize (Z)-1,4-Bis(bromoacetoxy)-2-butene, one must start with cis-2-butene-1,4-diol. google.comgoogle.com A well-established method to obtain cis-2-butene-1,4-diol is through the selective hydrogenation of 2-butyne-1,4-diol (B31916) using catalysts like Raney nickel or colloidal palladium. union.edujst.go.jp This reduction can be effectively stopped at the alkene stage, yielding the cis isomer. union.edu

Synthesis of the (E)-isomer : Conversely, the synthesis of the (E)-isomer would require trans-2-butene-1,4-diol as the precursor. researchgate.net Furthermore, it has been shown that the trans isomer of 1,4-bis-bromacetoxy-2-butene can be prepared by treating the cis isomer with bromine in an inert organic solvent, inducing isomerization. google.com

The distinct stereochemistry of the diol precursors is therefore fundamental to obtaining the desired (Z) or (E) isomer of the final product. lookchem.com

Enantioselective synthesis refers to a chemical reaction that preferentially forms one enantiomer (one of a pair of mirror-image molecules) over the other. While this compound itself is an achiral molecule, the principles of enantioselective catalysis are relevant for the synthesis of chiral analogues or related structures.

Should a synthetic target require the introduction of chirality, chemists would employ either chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries : A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a subsequent reaction. After serving its purpose, the auxiliary is removed.

Chiral Catalysts : Chiral catalysts create a chiral environment in which the reaction takes place, favoring the formation of one enantiomer. These catalysts can be metal complexes with chiral ligands (e.g., C2-symmetric bisoxazolines (BOX) ligands) or metal-free organocatalysts (e.g., chiral phosphoric acids, guanidines). sigmaaldrich.comrsc.orgnih.gov For example, chiral guanidine (B92328) derivatives have been used as powerful organocatalysts in numerous transformations, achieving high efficiency and stereoselectivity. rsc.org Similarly, chiral palladium complexes are used in catalytic enantioselective reactions like N-allylation to create N-C axially chiral compounds. mdpi.com

In the context of synthesizing a chiral version of a molecule like this compound, a chiral catalyst would interact with the substrate or a reagent to control the approach to a prochiral center, resulting in a product with high enantiomeric excess.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a critical consideration for minimizing environmental impact and enhancing process safety. These principles guide the selection of materials and methods to reduce or eliminate the use and generation of hazardous substances.

Solvent Selection and Eco-friendly Alternatives (e.g., Benzotrifluoride)

The choice of solvent is a cornerstone of green chemistry, as solvents often constitute the largest mass component in a chemical reaction and contribute significantly to waste and environmental concerns. Traditional syntheses of this compound have employed solvents such as toluene. google.com While effective, toluene is a volatile organic compound (VOC) with associated environmental and health risks.

In the pursuit of greener alternatives, benzotrifluoride (B45747) (BTF), also known as trifluoromethylbenzene, has emerged as a promising substitute for many conventional solvents. researchgate.netresearchgate.net BTF is considered more environmentally friendly than solvents like dichloromethane (B109758), chloroform, and aromatic hydrocarbons such as toluene. researchgate.netresearchgate.net Its physical and chemical properties make it a suitable medium for a wide range of chemical reactions, including those catalyzed by transition metals and radical reactions. researchgate.net

BTF's advantages include a polarity similar to dichloromethane but with a higher boiling point (102°C) and lower vapor pressure, which reduces volatile emissions. researchgate.net It is relatively inert and available in large quantities. researchgate.netresearchgate.net Other green solvent alternatives that are gaining traction in organic synthesis include water, supercritical CO2, ionic liquids, and bio-solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources like corncobs. jetir.orgsigmaaldrich.com

Table 1: Comparison of Benzotrifluoride with Common Organic Solvents researchgate.netresearchgate.net

| Property | Benzotrifluoride (BTF) | Toluene | Dichloromethane (DCM) |

| Boiling Point | 102 °C | 111 °C | 40 °C |

| Density | 1.19 g/cm³ | 0.87 g/cm³ | 1.33 g/cm³ |

| Flash Point | 12 °C | 4 °C | N/A |

| Environmental Notes | Considered less harmful to the environment than many conventional solvents. researchgate.net | Volatile Organic Compound (VOC). | Toxic, suspected carcinogen. |

Atom Economy and Reaction Efficiency Improvements

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.orgrsc.org The ideal reaction has a 100% atom economy, meaning there are no waste byproducts. libretexts.org

The synthesis of this compound is typically an esterification reaction. An idealized pathway involves the reaction of cis-2-butene-1,4-diol with two equivalents of bromoacetic acid.

Idealized Reaction: C₄H₈O₂ (cis-2-butene-1,4-diol) + 2 C₂H₃BrO₂ (bromoacetic acid) → C₈H₁₀Br₂O₄ (this compound) + 2 H₂O (water)

To calculate the percent atom economy for this idealized reaction, we use the formula: Percent Atom Economy = (Mass of desired product / Total mass of reactants) x 100 libretexts.org

Table 2: Atom Economy Calculation for the Idealized Synthesis of this compound

| Compound | Formula | Molar Mass ( g/mol ) | Moles in Reaction | Total Mass (g) |

| Reactants | ||||

| cis-2-butene-1,4-diol | C₄H₈O₂ | 88.11 | 1 | 88.11 |

| Bromoacetic acid | C₂H₃BrO₂ | 138.95 | 2 | 277.90 |

| Total Reactant Mass | 366.01 | |||

| Products | ||||

| Desired Product | ||||

| This compound | C₈H₁₀Br₂O₄ | 329.97 | 1 | 329.97 |

| Byproduct | ||||

| Water | H₂O | 18.02 | 2 | 36.04 |

| Total Product Mass | 366.01 | |||

| Percent Atom Economy | (329.97 / 366.01) x 100 = 90.15% |

Reaction efficiency, often measured by the percentage yield, is also crucial. The aforementioned patented process reports a yield of 83.4%. google.com Improving efficiency can involve optimizing reaction conditions (temperature, time, reactant ratios) and using catalysts to steer the reaction towards the desired product, thereby minimizing side reactions and waste. ajchem-a.com

Reaction Mechanisms in Synthetic Pathways

Understanding the step-by-step molecular pathway of a reaction is essential for its control and optimization. For this compound, the key transformation is an esterification process.

Mechanistic Elucidation of Esterification Processes

The formation of this compound from cis-2-butene-1,4-diol and a bromoacetic acid source is a double esterification. When performed under acidic conditions, such as with a sulfuric acid catalyst, the reaction likely follows a mechanism similar to the Fischer esterification. masterorganicchemistry.com

The Fischer esterification mechanism is a reversible, multi-step process generally described as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED). masterorganicchemistry.com

Protonation: The carboxylic acid (bromoacetic acid) is protonated by the strong acid catalyst (e.g., H₂SO₄). This activates the carbonyl carbon, making it a much stronger electrophile.

Nucleophilic Addition: An alcohol group from cis-2-butene-1,4-diol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate (an oxonium ion).

Deprotonation/Protonation (Proton Transfer): A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups on the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (water).

Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The protonated ester product is deprotonated to yield the final ester and regenerate the acid catalyst.

This entire sequence occurs twice to form the final diester product, this compound. The equilibrium can be shifted toward the product by using an excess of one reactant or by removing water as it forms, for instance, through azeotropic distillation with a solvent like toluene. google.commasterorganicchemistry.com

An alternative pathway involves reacting the diol with a more reactive carboxylic acid derivative, such as bromoacetyl chloride or bromoacetyl bromide, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the hydrogen halide byproduct. rsc.org

Kinetic Studies of this compound Formation

While specific, detailed kinetic studies on the formation of this compound are not widely available in published literature, the kinetics can be inferred from the general principles of esterification reactions. The rate of formation is influenced by several factors:

Concentration: According to rate laws, the reaction rate is dependent on the concentration of the reactants. For the acid-catalyzed esterification, the rate is typically proportional to the concentrations of the diol, the carboxylic acid, and the acid catalyst.

Temperature: Increasing the reaction temperature generally increases the reaction rate by providing molecules with sufficient energy to overcome the activation energy barrier. However, excessively high temperatures can promote side reactions or decomposition. A synthesis method notes conducting the reaction at 70°C. google.com

Catalyst: The presence and concentration of a strong acid catalyst are critical. The catalyst increases the rate by providing an alternative reaction pathway with a lower activation energy, specifically by protonating the carbonyl group and making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Kinetic analysis would involve monitoring the concentration of reactants and products over time under various conditions to determine the reaction order and the rate constant. Such studies would be invaluable for optimizing industrial production, allowing for precise control over reaction times and conditions to maximize yield and throughput.

Chemical Reactivity and Mechanistic Transformation Studies

Electrophilic Nature and Nucleophilic Substitution Reactions

The presence of bromine, an effective leaving group, on the acetyl moieties confers a significant electrophilic character to the molecule, making it susceptible to attack by nucleophiles. This reactivity is central to its role as an alkylating agent.

Reactivity of Bromoacetate (B1195939) Moieties in Substitution Processes

The bromoacetate groups in 1,4-Bis(bromoacetoxy)-2-butene are the primary sites for nucleophilic substitution reactions. In these reactions, a nucleophile attacks the carbon atom attached to the bromine, leading to the displacement of the bromide ion. This process is a classic example of an S_N2 (bimolecular nucleophilic substitution) reaction. libretexts.orgencyclopedia.pub The general mechanism involves a single, concerted step where the nucleophile forms a new bond to the carbon while the carbon-bromine bond is simultaneously broken. libretexts.org

The rate of these substitution reactions is dependent on several factors, including the concentration of both the substrate and the nucleophile, the nature of the solvent, and the inherent reactivity of the nucleophile. libretexts.org For instance, the reaction of this compound with hydroxide (B78521) ions would be expected to yield 1,4-dihydroxy-2-butene and bromoacetic acid, followed by further substitution on the bromoacetic acid depending on the reaction conditions.

The structure of this compound, being a bis-alkylating agent, allows for sequential or double substitution reactions. A study on the synthesis of 2-substituted 1,3-butadienes starting from the related compound 1,4-dibromo-2-butene (B147587) demonstrated that it readily undergoes S_N2' substitution reactions with cuprates. nih.gov This highlights the susceptibility of the allylic system to nucleophilic attack.

| Reactant | Nucleophile (Nu⁻) | Product | Reaction Type |

| This compound | Hydroxide (OH⁻) | 1,4-Bis(hydroxyacetoxy)-2-butene | S_N2 |

| This compound | Cyanide (CN⁻) | 1,4-Bis(cyanoacetoxy)-2-butene | S_N2 |

| This compound | Alkoxide (RO⁻) | 1,4-Bis(alkoxyacetoxy)-2-butene | S_N2 |

| This compound | Amine (RNH₂) | 1,4-Bis(aminoacetoxy)-2-butene | S_N2 |

This table represents expected products based on general principles of nucleophilic substitution reactions.

Quantitative Structure-Reactivity Relationships in S_N2 Reactions

The reactivity in S_N2 reactions is influenced by both electronic and steric factors. For a series of related alkylating agents, the rate of reaction can be correlated with descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, partial charges on the atoms, and steric parameters. nih.govmdpi.comwho.int

| Property | Value | Significance in S_N2 Reactivity |

| Molecular Formula | C₈H₁₀Br₂O₄ | Provides the elemental composition. biosynth.comchemspider.comncats.io |

| Molecular Weight | 329.97 g/mol | Influences diffusion and steric hindrance. biosynth.com |

| Boiling Point | 135.00 °C | Indicates volatility. biosynth.com |

| Density | 1.759 g/cm³ | A physical property of the bulk material. biosynth.com |

Note: These values are sourced from chemical databases and provide a general profile of the compound. biosynth.com

Olefinic Reactivity of the 2-Butene (B3427860) Backbone

The carbon-carbon double bond in the 2-butene core of this compound introduces another dimension to its chemical reactivity, primarily through isomerization reactions.

Isomerization Reactions of the Carbon-Carbon Double Bond

The 2-butene backbone can exist as either the cis (Z) or trans (E) isomer. uantwerpen.benih.gov The interconversion between these isomers can be catalyzed by various means, offering pathways to control the stereochemistry of the molecule.

Homogeneous catalysts, particularly ruthenium-based complexes like Grubbs catalysts, are well-known for their role in olefin metathesis. However, these catalysts can also promote the isomerization of double bonds as a competing reaction. nih.govorganic-chemistry.orgacs.org The mechanism for isomerization often involves the in-situ formation of a ruthenium-hydride species from the Grubbs catalyst. organic-chemistry.org This hydride can add to the double bond and subsequently be eliminated, leading to a shift in the double bond's position or a change in its stereochemistry. utc.edu

While direct studies on the isomerization of this compound using Grubbs catalysts are not prominent in the literature, research on analogous functionalized olefins provides insight. For example, the isomerization of allyl esters has been successfully achieved using palladium-based homogeneous catalysts. nih.gov A study on the isomerization of various functionalized alkenes demonstrated that ruthenium complexes can efficiently catalyze the migration of double bonds. researchgate.net

Heterogeneous catalysts offer advantages in terms of separation and reusability. Solid acid and base catalysts are commonly employed for the isomerization of olefins. For instance, supported metal oxides like WO₃/MCM-48 have been shown to be effective for the isomerization and metathesis of 2-butene. researchgate.net The acidity of the catalyst support plays a crucial role in the catalytic activity. scielo.br

In the context of functionalized olefins like this compound, the choice of catalyst is critical to avoid undesired side reactions involving the ester groups. Studies on the isomerization of long-chain unsaturated esters have shown that heterogeneous catalysts can be employed, although the presence of the ester functionality can influence the catalytic activity. uantwerpen.bescielo.br The isomerization of cis-2-butene-1,4-diol (B44940), a precursor to the title compound, has been studied using various catalysts, indicating the feasibility of isomerizing the butene backbone. uu.nl

| Catalyst Type | Example Catalyst | Substrate Type | Key Findings |

| Homogeneous | Grubbs Catalyst (Ru-based) | Functionalized Olefins | Can promote isomerization via Ru-H species. nih.govorganic-chemistry.org |

| Homogeneous | Dinuclear Palladium Complex | Allyl Esters | Effective for double bond migration. nih.gov |

| Heterogeneous | WO₃/MCM-48 | 2-Butene | Activity dependent on catalyst acidity. researchgate.net |

| Heterogeneous | Solid Base Catalysts | Unsaturated Hydrocarbons | Isomerization proceeds via allylic anion intermediates. |

Note: This table summarizes general findings for olefin isomerization relevant to the functional groups in this compound.

Mechanistic Pathways of Olefin Isomerization

The central carbon-carbon double bond in this compound can undergo isomerization, converting between the cis (Z) and trans (E) isomers. This transformation is typically catalyzed by transition metals and proceeds through several potential mechanistic pathways. The most common mechanisms for metal-catalyzed olefin isomerization are the hydride insertion/elimination pathway and the π-allyl pathway. chemrxiv.org

In the hydride insertion/elimination mechanism, a metal-hydride (M-H) species is the active catalyst. The process involves:

Coordination: The alkene of this compound coordinates to the metal-hydride complex.

Hydride Insertion (Hydrometalation): The hydride ligand inserts across the double bond, forming a metal-alkyl intermediate.

Bond Rotation: Rotation occurs around the newly formed carbon-carbon single bond.

β-Hydride Elimination: The metal abstracts a hydride from an adjacent carbon, reforming a C=C double bond in a different position or with different stereochemistry, and regenerating the metal-hydride catalyst. chemrxiv.org

The stereochemical outcome (E vs. Z isomer) is highly dependent on the catalyst system, including the metal center (e.g., Ni, Ru, Pd) and the properties of the supporting ligands. chemrxiv.orgnsf.gov Ligand sterics and denticity play a crucial role in controlling which isomer is preferentially formed. chemrxiv.org For instance, DFT (Density Functional Theory) calculations on butene isomerization with ruthenium catalysts have shown that the binding orientation of the alkene to the metal center (exo vs. endo) and subsequent steric interactions in the transition state determine the kinetic bias toward the E or Z product. sdsu.edu A catalyst might favor a specific pathway due to lower steric hindrance, leading to high selectivity for one isomer. sdsu.edu

Alternatively, a π-allyl mechanism can be operative, particularly with palladium catalysts. This pathway involves the formation of a π-allyl palladium intermediate, which can then be converted back to the isomeric alkene.

| Isomerization Mechanism | Key Intermediate | Factors Influencing Selectivity |

| Hydride Insertion/Elimination | Metal-alkyl complex | Metal type, ligand sterics and electronics, temperature |

| π-Allyl Pathway | π-allyl metal complex | Metal type (commonly Pd), substrate structure |

Cross-Coupling Reactions and Functionalization of the Alkene

The alkene functional group serves as a key reaction site for carbon-carbon bond formation through various cross-coupling reactions, enabling significant structural modifications.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium catalysts are exceptionally versatile for functionalizing alkenes. eie.grsigmaaldrich.com The Heck reaction, Suzuki-Miyaura coupling, and related transformations are powerful tools for this purpose. wikipedia.orgnih.gov

The Heck Reaction involves the coupling of an unsaturated halide with the alkene in the presence of a palladium catalyst and a base. wikipedia.org A particularly relevant variation is the redox-relay Heck reaction. Studies on the closely related precursor, cis-2-butene-1,4-diol, show it can be coupled with structurally diverse aryl iodides. nih.govacs.org This reaction proceeds under mild conditions and involves a sequence of β-hydride elimination and migratory insertion steps, ultimately forming new C-C bonds at the alkene position. nih.gov For this compound, this would provide a route to aryl-substituted butene derivatives.

The general catalytic cycle for the Heck reaction involves: uwindsor.ca

Oxidative Addition: The aryl halide (Ar-X) adds to a Pd(0) species, forming a Pd(II) complex.

Alkene Insertion (Carbopalladation): The alkene coordinates to and inserts into the Pd-Ar bond.

β-Hydride Elimination: A hydrogen is eliminated from an adjacent carbon, forming the substituted alkene product and a palladium-hydride species.

Reductive Elimination: The palladium-hydride species eliminates H-X in the presence of a base, regenerating the Pd(0) catalyst.

The Suzuki-Miyaura Coupling offers another route for functionalization. While typically used to couple aryl halides with organoboron compounds, variations can functionalize alkenyl systems. nih.gov Palladium-catalyzed coupling of alkenyl halides or triflates with organoboron reagents (like boronic acids or their esters) is a well-established method for creating C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds with high stereoselectivity. nih.govuwindsor.caorganic-chemistry.org

| Palladium-Catalyzed Reaction | Coupling Partners | Key Features |

| Heck Reaction | Alkene + Unsaturated Halide/Triflate | Forms substituted alkenes; tolerant of various functional groups. wikipedia.org |

| Suzuki-Miyaura Coupling | Organoboron Compound + Alkenyl Halide/Triflate | Mild conditions, high regio- and stereoselectivity. nih.gov |

| Sonogashira Coupling | Terminal Alkyne + Alkenyl Halide/Triflate | Forms conjugated enynes; often uses a copper co-catalyst. mdpi.com |

Other Metal-Catalyzed Coupling Reactions

Beyond palladium, other transition metals, notably ruthenium, are effective for alkene functionalization, particularly through olefin metathesis. eie.grnih.gov

Olefin Metathesis , catalyzed by ruthenium-carbene complexes (e.g., Grubbs-type catalysts), allows for the "swapping" of substituents between two alkenes. beilstein-journals.org Cross-metathesis of this compound with another olefin would enable the synthesis of novel, unsymmetrical alkenes. Research on the closely related cis-1,4-diacetoxy-2-butene (B1582018) has shown it undergoes cross-metathesis with substrates like allylbenzene, demonstrating the feasibility of this transformation. beilstein-journals.org The selectivity of these reactions (Z vs. E isomers) is highly dependent on the structure of the ruthenium catalyst, with specific ligand designs enabling high stereocontrol. nih.govresearchgate.net

Nickel-catalyzed reactions, such as the Kumada Coupling , which couples Grignard reagents with organic halides, also represent a potential, though less common, method for functionalizing derivatives of this compound. researchgate.net

Hydrogenation and Halogenation Reactions of the Double Bond

The double bond in this compound can be readily saturated or di-functionalized through hydrogenation and halogenation reactions, respectively.

Catalytic Hydrogenation is the addition of hydrogen (H₂) across the double bond to form an alkane. This reduction reaction is thermodynamically favorable and is achieved using a metal catalyst. libretexts.org The hydrogenation of this compound would yield 1,4-Bis(bromoacetoxy)butane.

Commonly used catalysts include platinum, palladium, and nickel, which act as a surface for the reaction. libretexts.org The selectivity of the reaction is crucial, especially in complex molecules. For butene derivatives, palladium-based catalysts are often highly selective for hydrogenating the C=C double bond without affecting other functional groups, provided the conditions are controlled. fzu.edu.cntesisenred.net Studies on the hydrogenation of related diols, such as 2-butyne-1,4-diol (B31916) to 2-butene-1,4-diol (B106632), have utilized catalysts like Raney Ni-Si. acs.org

Halogenation involves the addition of a halogen, such as bromine (Br₂), across the double bond. For this compound, this electrophilic addition reaction would result in the formation of 1,4-Bis(bromoacetoxy)-2,3-dibromobutane. The mechanism for the bromination of 2-butene proceeds through a cyclic bromonium ion intermediate. quora.com This intermediate is then attacked by a bromide ion in an anti-addition fashion, leading to a specific stereochemical outcome. quora.com For example, the addition of bromine to cis-2-butene (B86535) yields a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane, while addition to trans-2-butene gives the meso-2,3-dibromobutane. quora.com This stereospecificity is a general feature of this reaction.

Hydrolytic Stability and Degradation Pathways

This compound is susceptible to hydrolysis, particularly due to the presence of two ester linkages. The primary degradation pathway involves the cleavage of these ester bonds. regulations.gov

Upon hydrolysis, the molecule breaks down to yield bromoacetic acid and 2-butene-1,4-diol as the initial major products. regulations.gov These products themselves can be subject to further degradation. regulations.govgoogle.com The stability of the compound is therefore limited in aqueous environments, a critical consideration for its application and storage.

Kinetics and Mechanisms of Ester Hydrolysis

The hydrolysis of the two ester groups in this compound follows the general mechanisms for ester hydrolysis, which can be catalyzed by either acid or base.

Under basic conditions (saponification), the mechanism involves the nucleophilic acyl substitution, initiated by the attack of a hydroxide ion on the ester's carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to release the alcohol (in this case, the 2-butene-1,4-diol moiety) and the carboxylate (bromoacetate). ias.ac.in

The kinetics of this hydrolysis are significantly influenced by the substituents on the ester. The presence of the electron-withdrawing bromine atom on the acetyl group (α-halogenation) increases the electrophilicity of the carbonyl carbon. ias.ac.in This makes the ester more susceptible to nucleophilic attack, leading to a faster rate of hydrolysis compared to a non-halogenated ester like 1,4-diacetoxy-2-butene. ias.ac.in Kinetic studies on related bromoacetate esters confirm their high reactivity towards hydrolysis. beilstein-journals.orgnih.gov

The rate of hydrolysis can be monitored by measuring the change in concentration of reactants or products over time, often using techniques like spectrophotometry or pH titration. beilstein-journals.org The reaction typically follows second-order kinetics under basic conditions (first-order in ester and first-order in hydroxide). The rate constant is influenced by factors such as pH, temperature, and the solvent system. ias.ac.in

| Factor | Influence on Hydrolysis Rate |

| pH | Rate increases significantly at high pH (base-catalyzed) and low pH (acid-catalyzed). |

| Temperature | Rate increases with temperature, following the Arrhenius equation. |

| α-Bromo Substituent | Accelerates the rate of hydrolysis due to a strong negative inductive (-I) effect, making the carbonyl carbon more electrophilic. ias.ac.in |

| Solvent | The polarity and composition of the solvent can affect the stability of the transition state and thus the reaction rate. ias.ac.in |

Influence of pH and Temperature on Hydrolytic Rates

The hydrolytic stability of this compound is significantly influenced by pH. As an ester, it undergoes hydrolysis, a reaction in which the ester functional groups are cleaved by water. This process is susceptible to catalysis under both acidic and basic conditions.

Research indicates that the rate of hydrolysis for this compound is particularly rapid under alkaline conditions. In a study cited by the U.S. Environmental Protection Agency, the half-life of this compound at pH 9 was found to be a mere 4 minutes google.com. This rapid degradation at elevated pH is characteristic of many ester-containing compounds, where the hydroxide ion acts as a potent nucleophile, accelerating the cleavage of the ester linkage.

The rate of hydrolysis is also strongly dependent on temperature. Generally, for chemical reactions such as hydrolysis, an increase in temperature leads to a higher reaction rate. This is due to the increased kinetic energy of the reacting molecules, resulting in more frequent and energetic collisions. Studies on the hydrolysis of other esters have consistently shown a strong temperature dependence, with reaction rates increasing significantly at higher temperatures. For instance, the alkaline hydrolysis of other complex esters demonstrated that reactions that were slow and incomplete at room temperature could be driven to completion in shorter timeframes at elevated temperatures (e.g., 40-70°C). nih.gov Although specific studies detailing the temperature-dependent hydrolytic kinetics of this compound were not found, it is expected to follow this general principle.

The following table illustrates the expected qualitative relationship between pH, temperature, and the rate of hydrolysis for this compound, based on general chemical principles and the available data point.

Table 1: Expected Influence of pH and Temperature on Hydrolysis Rate

| pH Condition | Temperature | Expected Rate of Hydrolysis |

|---|---|---|

| Acidic | Low | Slow |

| Acidic | High | Moderate to Fast |

| Neutral | Low | Very Slow |

| Neutral | High | Slow to Moderate |

| Alkaline | Low | Moderate to Fast |

This table is based on general chemical principles of ester hydrolysis, as specific kinetic data for this compound across these conditions is not available in the reviewed literature.

Photochemical and Thermal Transformations

Detailed studies on the specific photochemical and thermal transformation pathways of this compound are not extensively available in the public scientific literature. However, the reactivity of the compound can be inferred from the behavior of related chemical structures, namely unsaturated esters and organobromine compounds.

Photochemical Transformations: Unsaturated esters can undergo photochemical reactions, often initiated by the absorption of ultraviolet (UV) radiation. conicet.gov.arnih.gov For this compound, the presence of the carbon-carbon double bond and the bromoacetyl groups provides chromophores that can absorb UV light. The possible photochemical pathways could include:

Cis-trans isomerization around the double bond.

[2+2] cycloaddition reactions if the concentration is sufficiently high.

Photo-induced hydrolysis , where the absorption of light energy accelerates the hydrolytic cleavage of the ester bonds.

Homolytic cleavage of the carbon-bromine bond, which is known to be susceptible to photolysis in many organobromine compounds, would lead to the formation of radical species. These highly reactive radicals could then initiate a cascade of further reactions. nih.gov

Thermal Transformations: The thermal stability of this compound is expected to be limited. Allylic esters can exhibit complex thermal decomposition behaviors. researcher.life For bromo-organic compounds, thermal decomposition can lead to the elimination of hydrogen bromide (HBr) or the cleavage of the carbon-bromine bond. rsc.orgscirp.org Possible thermal transformation pathways for this compound could include:

Elimination reactions , potentially leading to the formation of more unsaturated species and HBr.

Decarboxylation (loss of CO₂) at higher temperatures.

Radical chain reactions initiated by the homolytic cleavage of the C-Br bonds.

A safety data sheet for the compound indicates that information on its decomposition temperature is not available, and it should be stored away from heat. echemi.com This suggests that the compound may be thermally labile, though specific decomposition products and mechanisms have not been detailed in the available literature.

Spectroscopic Characterization and Structural Analysis

X-ray Crystallography for Solid-State Structure Determination

A thorough search of scientific literature and crystallographic databases reveals that, to date, no public-facing studies on the X-ray crystallographic analysis of 1,4-Bis(bromoacetoxy)-2-butene have been published. Consequently, detailed experimental data regarding its solid-state structure, such as unit cell dimensions, space group, bond lengths, and bond angles as determined by X-ray diffraction, are not available.

The determination of a crystal structure through X-ray crystallography is contingent on the ability to grow a single crystal of the compound of sufficient size and quality. The physical properties of this compound, which is often described as a liquid or a low-melting solid, may present challenges in obtaining such a crystal suitable for diffraction studies. guidechem.comechemi.com

While computational models and data from other spectroscopic methods can provide insights into the molecular geometry, X-ray crystallography remains the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state. The absence of this data for this compound represents a gap in the comprehensive structural characterization of this compound. Future research efforts may succeed in crystallizing this material and performing such an analysis, which would provide invaluable information on its conformational properties and intermolecular interactions in the solid phase.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in 1,4-Bis(bromoacetoxy)-2-butene and its energetic landscape. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic nature. nih.gov

The electronic structure of this compound is characterized by the interplay of several functional groups: the carbon-carbon double bond, the ester groups, and the terminal bromine atoms. The distribution of electron density across the molecule is uneven, leading to a specific charge distribution. The electronegative oxygen and bromine atoms draw electron density away from the carbon skeleton, creating electrophilic centers.

A key aspect of understanding the reactivity of a compound from a theoretical perspective is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utdallas.edulibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. mdpi.com For this compound, the HOMO is likely to be associated with the π-system of the C=C double bond and the lone pairs on the oxygen and bromine atoms. The LUMO is expected to be localized on the antibonding orbitals of the C-Br bonds, making these sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of the molecule.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -0.5 | Antibonding orbitals of ester groups |

| LUMO | -1.5 | Primarily localized on the C-Br σ* orbitals |

| HOMO | -8.0 | Primarily localized on the C=C π orbital and oxygen lone pairs |

| HOMO-1 | -8.5 | Deeper lying orbitals involving bromine lone pairs |

Note: These values are illustrative and would need to be confirmed by specific quantum chemical calculations.

This compound can exist as two geometric isomers: the (Z)-isomer (cis) and the (E)-isomer (trans). Generally, for acyclic alkenes, the trans isomer is thermodynamically more stable than the cis isomer due to reduced steric strain between the substituents on the double bond. openstax.orglibretexts.orgwikipedia.org In the (Z)-isomer of this compound, the two bromoacetoxy groups are on the same side of the C=C double bond, leading to potential steric hindrance and unfavorable dipole-dipole interactions, which would increase its ground-state energy compared to the (E)-isomer.

The relative stability of these isomers can be quantified by calculating their heats of formation. The isomer with the lower heat of formation is the more stable one. Experimental data on related molecules, such as cis- and trans-2-butene, confirms that the trans isomer is more stable. openstax.orglibretexts.org

Table 2: Comparison of Properties of (Z) and (E) Isomers of Disubstituted Alkenes

| Property | (Z)-Isomer (cis) | (E)-Isomer (trans) |

| Steric Strain | Higher | Lower |

| Dipole Moment | Generally non-zero | Often zero or smaller |

| Boiling Point | Generally higher | Generally lower |

| Melting Point | Generally lower | Generally higher |

| Thermodynamic Stability | Less stable | More stable |

Reaction Pathway Modeling and Transition State Characterization

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of reaction intermediates and the characterization of transition states, which are crucial for understanding reaction mechanisms and kinetics.

DFT is a widely used computational method to study reaction mechanisms due to its favorable balance of accuracy and computational cost. nih.gov For this compound, a key reaction is nucleophilic substitution at the carbon atoms bearing the bromine atoms. chemguide.co.ukchemguide.co.uk This compound is a bifunctional alkylating agent, meaning it can react with nucleophiles at two different sites. oncohemakey.com

A DFT study of the reaction with a nucleophile (e.g., an amine or a thiol) would involve calculating the energies of the reactants, products, and any intermediates and transition states. The reaction likely proceeds via an S_N2 mechanism, where the nucleophile attacks the carbon atom and displaces the bromide ion in a single, concerted step. masterorganicchemistry.com The transition state for this process would feature a pentacoordinate carbon atom with partial bonds to both the incoming nucleophile and the outgoing bromide ion. savemyexams.com The calculated activation energy (the energy difference between the reactants and the transition state) would provide a measure of the reaction rate.

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in different solvent environments over time. lu.sealliancecan.ca By simulating the motion of the molecule and the surrounding solvent molecules, MD can reveal information about solvation effects on the conformation of the compound and its reactivity. For instance, in a polar solvent, the polar regions of this compound will be stabilized, which could influence the accessibility of the electrophilic sites to a nucleophile. MD simulations can also be used to study the transport of the molecule through different media, which is relevant for its biological applications.

Structure-Reactivity Relationship Predictions

The computational data gathered on the electronic structure, conformation, and reaction pathways of this compound allows for the prediction of its chemical behavior. Structure-reactivity relationships connect the molecular features of a compound to its reactivity. wikipedia.org

For this compound, the key structural features that dictate its reactivity are:

Two electrophilic centers: The presence of two bromoacetoxy groups makes it a bifunctional alkylating agent, capable of cross-linking nucleophilic biomolecules. oncohemakey.com

The C=C double bond: This feature introduces rigidity to the central part of the molecule and influences the spatial relationship between the two reactive termini. The geometry of this double bond ((Z) or (E)) will affect the distance and orientation between the two alkylating arms.

The nature of the leaving group: The bromide ion is a good leaving group, which facilitates nucleophilic substitution reactions.

By systematically modifying the structure of this compound in silico (e.g., by changing the halogen, altering the ester linkage, or modifying the backbone) and calculating the resulting electronic properties and reaction barriers, it is possible to predict how these changes will affect its reactivity. This predictive power is a cornerstone of rational drug design and the development of new chemical entities with tailored properties. mdpi.com

Derivatization Chemistry and Analog Synthesis

1,4-Bis(bromoacetoxy)-2-butene is a bifunctional molecule featuring two reactive bromoacetate (B1195939) esters attached to a central 2-butene (B3427860) backbone. chemspider.compschemicals.com This structure provides multiple sites for chemical modification, making it a valuable starting material for a variety of chemical derivatives and complex structures. Its synthesis can be achieved by reacting cis-2-butene-1,4-diol (B44940) with chloroacetic acid and potassium bromide, a process that yields the target diester. google.com

Applications in Chemical Transformations and Materials Science Non Prohibited

Role as a Building Block in Organic Synthesis

1,4-Bis(bromoacetoxy)-2-butene serves as a valuable building block for the synthesis of more complex organic molecules. cymitquimica.cominnospk.com The presence of two reactive bromoacetyl moieties allows for the introduction of a C4-scaffold between two nucleophiles in a single step. This difunctionality is particularly useful in the construction of heterocyclic compounds and macrocycles.

The preparation of this compound itself can be achieved through the reaction of cis-2-butene-1,4-diol (B44940) with chloroacetic acid and an alkali metal bromide, such as potassium bromide, in the presence of sulfuric acid. justia.comgoogle.com A typical synthesis involves treating one mole of chloroacetic acid with 1.3 moles of potassium bromide, 1.2 moles of sulfuric acid, and 0.5 moles of cis-2-butene-1,4-diol. justia.comgoogle.com This reaction yields this compound, which can then be used in subsequent synthetic steps. justia.comgoogle.com For instance, its reactivity makes it a key intermediate for various chemical products. americanchemicalsuppliers.com

The compound's utility is highlighted in its application for creating larger molecular architectures. The bromo-organic nature of the compound facilitates a range of transformations, including substitution and cyclization reactions, which are fundamental in synthetic organic chemistry. sci-hub.se

Table 1: Synthesis of this compound This table is interactive. Click on the headers to sort.

| Reactant | Molar Ratio | Role | Reference |

|---|---|---|---|

| cis-2-Butene-1,4-diol | 0.5 | Backbone | justia.com, google.com |

| Chloroacetic Acid | 1.0 | Acetoxy Source | justia.com, google.com |

| Potassium Bromide | 1.3 | Bromine Source | justia.com, google.com |

| Sulfuric Acid | 1.2 | Catalyst/Dehydrating Agent | justia.com, google.com |

**7.2. Utilization in Functional Polymer Chemistry

The difunctional nature of this compound makes it a significant component in polymer chemistry, where it can be used to modify polymer structures and properties.

This compound is primarily utilized as a cross-linking agent for various polymers. innospk.comgovinfo.gov Cross-linking introduces a network structure within a polymer matrix, which typically enhances its mechanical strength, thermal stability, and chemical resistance. For example, it has been approved for use as a polymerization cross-linking agent for proteins. govinfo.gov Its ability to connect polymer chains is also employed in the formation of polycationic polymers, where it can be used in conjunction with other agents. epo.org The cross-linking reaction involves the terminal bromoacetoxy groups reacting with functional groups on different polymer chains, effectively "stitching" them together. researchgate.net This application is noted in various industrial contexts, including the treatment of mineral building materials and paper pulp. google.comgoogle.com

Post-polymerization modification is a powerful strategy for introducing specific functionalities into a pre-existing polymer. Polymers that contain reactive handles, such as bromine atoms, are excellent candidates for this approach. wiley-vch.de While direct studies detailing the use of this compound for this purpose are not extensively documented, the principle is well-established with similar bromo-functionalized polymers.

Precursor for Reactive Intermediates in Catalytic Cycles

Reactive intermediates are transient species that are key to many catalytic transformations. chemrxiv.orgrsc.org While direct research on this compound as a precursor for specific reactive intermediates in catalytic cycles is limited, its structure suggests potential roles. The two bromoacetoxy groups are effective leaving groups, and the central alkene can coordinate with transition metals.

For example, related butene derivatives are used in olefin metathesis reactions, a powerful catalytic process for rearranging carbon-carbon double bonds. researchgate.net Cross-metathesis of fatty acid esters with 2-butene (B3427860), catalyzed by ruthenium-based catalysts, is an established process. researchgate.net It is conceivable that this compound could participate in similar catalytic cycles, potentially to introduce functionalized C4 units into other molecules. The bromoacetoxy functionalities could either be carried through the reaction or participate in subsequent transformations. The study of how to intercept and control reactive intermediates is an active area of research in catalysis. chemrxiv.org

Studies on its Chemical Behavior in Surface Science and Interface Chemistry

Detailed studies focusing specifically on the surface and interface chemistry of this compound are not widely available in the reviewed literature. However, the principles of post-polymerization functionalization discussed in section 7.2.2 are highly relevant to modifying surfaces.

Polymers containing reactive bromine groups can be grafted onto surfaces or used to create functional coatings. Subsequent reaction of the bromine atoms with various nucleophiles would alter the surface properties, such as hydrophilicity, adhesion, or biocompatibility. The ability to characterize surface species and catalyst structures under in situ conditions using techniques like infrared spectroscopy and X-ray photoelectron spectroscopy is crucial for understanding these transformations. rsc.org Given its bifunctional reactivity, this compound represents a potential candidate for creating cross-linked thin films or modifying material surfaces, though specific research in this area remains to be explored.

Environmental Chemistry and Degradation Pathway Studies

Analytical Methodologies for Environmental Monitoring and Detection

Effective environmental monitoring of 1,4-Bis(bromoacetoxy)-2-butene requires sensitive and specific analytical methods capable of detecting trace levels of the compound in complex matrices such as water and soil. While methods validated specifically for BBAB are not widely published, standard techniques for halogenated organic compounds are applicable.

Gas Chromatography (GC) is a primary technique for the analysis of semi-volatile organic compounds. cdc.gov Given BBAB's structure, GC coupled with a highly sensitive detector is the most probable method of choice.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying organic pollutants. nih.gov It separates compounds in a sample, which are then ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for definitive identification. measurlabs.com For enhanced sensitivity with halogenated compounds, electron capture negative ionization (ECNI) can be used alongside the standard electron ionization (EI). nih.govresearchgate.net

Gas Chromatography with an Electron Capture Detector (GC-ECD): The ECD is exceptionally sensitive to electrophilic functional groups, particularly halogens, making it well-suited for detecting brominated compounds like BBAB at very low concentrations. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is an alternative method, particularly for compounds that are thermally labile or have high boiling points. epo.org HPLC separates compounds in a liquid phase and can be paired with various detectors, such as a UV detector or, for greater specificity and sensitivity, a mass spectrometer (LC-MS). nih.gov

Sample preparation for water analysis typically involves a pre-concentration step to isolate the analyte from the large sample volume and remove interfering substances. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). google.com

Table 1: Analytical Techniques for Monitoring Brominated Organic Compounds

| Technique | Principle of Operation | Applicability and Advantages for BBAB | Potential Limitations |

|---|---|---|---|

| GC-MS | Separates volatile/semi-volatile compounds based on their interaction with a stationary phase. Mass spectrometry provides structural identification and quantification. nih.gov | High specificity and positive identification of BBAB and its degradation products. Good sensitivity. | Requires derivatization if the compound or its degradants are not sufficiently volatile. Thermal degradation in the injector is possible. |

| GC-ECD | An electron capture detector is highly sensitive to compounds with electronegative atoms, such as halogens. nih.govnih.gov | Extremely high sensitivity for brominated compounds, allowing for trace-level detection. | Less specific than MS; identification is based on retention time alone, which can lead to false positives from co-eluting compounds. |

| HPLC-MS | Separates compounds in a liquid mobile phase. Mass spectrometry provides identification and quantification. nih.gov | Suitable for thermally unstable compounds. Avoids potential thermal degradation of BBAB during GC analysis. | Can be less sensitive than GC-ECD for certain halogenated compounds. Matrix effects can be more pronounced. |

| SPE | Solid-Phase Extraction is a sample preparation technique where compounds are adsorbed onto a solid sorbent and then eluted with a solvent. google.com | Efficiently concentrates the analyte from water samples, increasing detection sensitivity and removing matrix interferences. | Method development is required to optimize sorbent type, pH, and elution solvent for BBAB. |

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are environmental remediation technologies that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants. researchgate.net These processes are promising for the treatment of water contaminated with halogenated organic compounds like this compound.

Fenton and Photo-Fenton Processes: The classic Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) under acidic conditions to produce hydroxyl radicals. omu.edu.trmdpi.combohrium.com These radicals can non-selectively attack organic molecules, leading to their mineralization into carbon dioxide, water, and inorganic halides. The photo-Fenton process enhances this reaction by using UV light to photochemically reduce Fe³⁺ back to Fe²⁺, accelerating the catalytic cycle and increasing the rate of degradation. researchgate.net This method has been shown to be effective for a range of brominated organic compounds. researchgate.net

Ozonation: Ozone (O₃) is a powerful oxidant that can degrade organic contaminants through two primary mechanisms: direct reaction with the molecule or decomposition into hydroxyl radicals. researchgate.net For BBAB, ozone would likely attack the carbon-carbon double bond via the Criegee ozonolysis mechanism, cleaving the molecule. acs.orgmasterorganicchemistry.comresearchgate.net A significant consideration for ozonating water containing bromide ions—which would be released from BBAB degradation—is the potential formation of bromate (B103136) (BrO₃⁻), a regulated and potentially carcinogenic disinfection byproduct. nih.govmdpi.com Research into catalytic ozonation aims to enhance pollutant degradation while minimizing bromate formation. nih.govmdpi.com

Heterogeneous Photocatalysis: This AOP typically uses a semiconductor photocatalyst, such as titanium dioxide (TiO₂), suspended in water. up.ac.za When illuminated with UV light, the catalyst generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. mdpi.com This process has been successfully applied to the degradation of a wide variety of organic pollutants, including haloalkenes. mdpi.comresearchgate.netiwaponline.com

Table 2: Advanced Oxidation Processes (AOPs) for Remediation

| AOP Method | Core Reagents/Process | Primary Oxidizing Species | Key Considerations for BBAB Degradation |

|---|---|---|---|

| Fenton Process | Fe²⁺ + H₂O₂ | Hydroxyl Radical (•OH) | Effective for a broad range of organics. Requires acidic pH (typically 3-4). Potential for sludge production from iron precipitation. omu.edu.trmdpi.com |

| Photo-Fenton | Fe²⁺ + H₂O₂ + UV Light | Hydroxyl Radical (•OH) | Enhanced degradation rates compared to the classic Fenton process due to photochemical regeneration of Fe²⁺. researchgate.netepa.gov |

| Ozonation | Ozone (O₃) | Molecular Ozone (O₃) and Hydroxyl Radical (•OH) | Highly effective at breaking the C=C double bond. acs.orgresearchgate.net Potential to form carcinogenic bromate (BrO₃⁻) as a byproduct from the oxidation of bromide. nih.govmdpi.com |

| Photocatalysis | Semiconductor (e.g., TiO₂) + UV Light | Hydroxyl Radical (•OH) | Can achieve complete mineralization of organic pollutants. Catalyst recovery and water turbidity can be challenges in practical applications. mdpi.comresearchgate.net |

Mechanistic Studies of Interactions with Biological Systems Non Clinical

Fundamental Chemical Mechanisms of Microbicidal Action

The potent microbicidal activity of 1,4-Bis(bromoacetoxy)-2-butene stems from its chemical structure, which features two bromoacetoxy groups. These groups are highly reactive and are central to the compound's ability to kill a broad spectrum of microorganisms, including bacteria and fungi. frontiersin.orgplymouth.ac.uk The fundamental mechanism of its action is rooted in the alkylation of microbial cellular components. creative-proteomics.compageplace.de

Molecular Interactions with Microbial Cell Components

This compound acts as a bifunctional alkylating agent. The bromoacetate (B1195939) moieties are electrophilic and readily react with nucleophilic functional groups found in essential biomolecules within microbial cells. creative-proteomics.compageplace.de The primary targets for this alkylation are the sulfhydryl (-SH) groups of cysteine residues and the imidazole (B134444) groups of histidine residues in proteins. pageplace.deresearchgate.net

The reaction involves the nucleophilic attack by the sulfur or nitrogen atom of the amino acid side chain on the carbon atom bearing the bromine. This results in the formation of a stable covalent bond and the displacement of the bromide ion. This irreversible modification of key amino acid residues leads to the inactivation of enzymes and other proteins crucial for microbial survival. pnas.orgpnas.org

The general reaction can be summarized as:

Protein-SH + BrCH₂COO-R → Protein-S-CH₂COO-R + HBr

Protein-His + BrCH₂COO-R → Protein-His⁺-CH₂COO-R + Br⁻

Given that this compound possesses two such reactive groups, it has the potential to crosslink proteins or alkylate two separate sites, further disrupting cellular function. nih.gov

Biochemical Pathways Affected in Microorganisms

The non-specific alkylation of proteins by this compound can disrupt a multitude of biochemical pathways simultaneously. However, research on similar bromoacetate compounds has identified specific and highly sensitive targets. One such critical target is the enzyme UDP-N-acetylglucosamine enolpyruvoyl transferase (MurA), which is essential for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. pnas.org Bromoacetate has been shown to irreversibly inactivate MurA by alkylating a critical cysteine residue in its active site. pnas.orgpnas.org The inhibition of peptidoglycan synthesis weakens the cell wall, leading to cell lysis and death, particularly in Gram-positive bacteria. basicmedicalkey.com

Other affected pathways likely include:

Energy Metabolism: Enzymes involved in glycolysis and the citric acid cycle that contain reactive cysteine residues are susceptible to inactivation. scribd.com

Protein Synthesis: Ribosomal proteins and translation factors can be alkylated, leading to the cessation of protein synthesis. icl-group.com

DNA Repair: Enzymes involved in DNA repair mechanisms can be inhibited, increasing the susceptibility of the microorganism to DNA damage. nih.gov

Chemical Influences on Biofilm Formation in Industrial and Environmental Contexts

Biofilms are complex communities of microorganisms embedded in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. plymouth.ac.uk These structures provide protection to the embedded microbes from environmental stresses, including the action of biocides. plymouth.ac.uk

The primary influence of this compound on biofilm formation is through its potent microbicidal activity. By effectively killing the planktonic (free-floating) bacteria and fungi that initiate biofilm formation, it prevents the establishment of these microbial communities. frontiersin.org Furthermore, while the EPS matrix can offer some protection, the compound's ability to diffuse into the biofilm and kill the resident microorganisms can lead to the disruption of established biofilms. The killing of the microbial inhabitants halts the production and maintenance of the EPS matrix, leading to its eventual degradation. pnas.org

Structure-Activity Relationship Studies for Chemical Biological Effects (Non-Toxicological)

While specific structure-activity relationship (SAR) studies for this compound are not extensively documented in publicly available literature, principles can be inferred from related halogenated alkenes and alkylating agents. nih.gov The biological activity is intrinsically linked to its chemical structure.

Key structural features influencing its activity include:

The Bromoacetoxy Groups: The bromine atom is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack. Replacing bromine with other halogens would alter the reactivity, with the order of reactivity being I > Br > Cl. pageplace.de

The Butene Backbone: The double bond in the C4 backbone introduces a degree of rigidity to the molecule. The trans configuration is typically more stable. The length and nature of the hydrocarbon chain influence the compound's solubility and transport across cell membranes. nih.gov

Bifunctionality: The presence of two reactive centers allows for the possibility of cross-linking, which can be a more effective mode of inactivation than monofunctional alkylation. nih.gov

A study on analogues of the related compound trans-1,4-dichloro-2-butene (B41546) has shown that modifications to the halogen and the butene structure significantly impact biological activity. nih.gov

Table 1: Inferred Structure-Activity Relationships for this compound Analogs

| Structural Modification | Predicted Effect on Microbicidal Activity | Rationale |

| Replacement of Bromine with Iodine | Increase | Iodine is a better leaving group, enhancing the alkylation rate. pageplace.de |

| Replacement of Bromine with Chlorine | Decrease | Chlorine is a poorer leaving group, reducing the alkylation rate. pageplace.de |

| Saturation of the Butene Double Bond | Decrease | Loss of molecular rigidity may alter interaction with target sites. |

| Shortening or Lengthening the Alkyl Chain | Variable | Changes in lipophilicity could affect cell membrane permeability. |

Analytical Approaches for Studying Compound-Biomolecule Interactions

Studying the covalent interactions between this compound and biomolecules requires specialized analytical techniques capable of identifying and characterizing chemical modifications on proteins.

Mass Spectrometry (MS) is a primary tool for this purpose. A typical workflow involves:

Incubating the target protein or a complex protein mixture with this compound.

Digesting the protein(s) into smaller peptides using a protease like trypsin. nih.gov

Analyzing the peptide mixture using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). ucsf.edu

The mass spectrometer detects peptides that have increased in mass corresponding to the addition of one or two acetoxy-2-butene-1-yl groups. For example, a single alkylation event would result in a specific mass shift. Tandem mass spectrometry (MS/MS) is then used to fragment the modified peptide, allowing for the precise identification of the modified amino acid residue (e.g., cysteine or histidine). ucsf.edunih.gov

Table 2: Analytical Techniques for Studying Covalent Modification by this compound

| Technique | Application | Information Obtained |

| Mass Spectrometry (MS) | Identification of modified proteins and peptides. | Confirms covalent binding, identifies the specific amino acid(s) modified, and can provide stoichiometry of modification. ucsf.edunih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation of modified from unmodified proteins/peptides. | Quantifies the extent of the reaction and purifies modified species for further analysis. thieme-connect.de |

| Enzyme Activity Assays | Functional consequence of modification. | Determines the effect of the compound on the catalytic activity of a target enzyme. pnas.orgpnas.org |

| X-ray Crystallography | Structural analysis of modified proteins. | Provides a high-resolution 3D structure of the compound covalently bound to its protein target, revealing the precise binding site and conformational changes. |

These analytical methods are crucial for elucidating the precise molecular targets and understanding the full spectrum of biochemical consequences of exposure to this compound.

Advanced Analytical Method Development and Validation for Research

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the separation and analysis of "1,4-Bis(bromoacetoxy)-2-butene" from its starting materials, byproducts, and degradants. Given its structure, both gas and liquid chromatography can be effectively employed.

Gas Chromatography (GC) for Purity and Isomer Analysis

Gas chromatography is a powerful technique for assessing the purity of "this compound", provided the compound exhibits sufficient volatility and thermal stability. The primary challenge with this compound is its potential for thermal degradation at high injector and column temperatures. Therefore, method development focuses on using lower temperatures and highly inert columns to maintain compound integrity during analysis.